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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alexa Fluor™ 594 Succinimidyl Ester (SE) is a bright, photostable, red-fluorescent dye widely

used for covalently labeling proteins and other biomolecules.[1][2][3] The succinimidyl ester

moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the

N-terminus of polypeptides, to form a stable amide bond.[4][5] This process, known as amine

labeling, is one of the most common methods for preparing fluorescently tagged proteins for

various applications, including fluorescence microscopy, flow cytometry, immunochemistry, and

receptor labeling.

This document provides a detailed protocol for labeling proteins with Alexa Fluor™ 594 SE,

determining the degree of labeling, and offers guidance on purification and storage of the

resulting conjugate.

Spectroscopic and Physical Properties
The key characteristics of Alexa Fluor™ 594 are summarized in the table below, making it an

excellent choice for multiplexing experiments with green-fluorescent probes like Alexa Fluor

488.
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Property Value Reference

Excitation Maximum (Ex) ~590 nm

Emission Maximum (Em) ~617 nm

Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.66

Recommended Laser Line 561 nm or 594 nm

Molecular Weight (of SE) ~820 Da

Note: Spectroscopic properties can be influenced by the local environment of the conjugated

protein.

Reaction Mechanism
The succinimidyl ester of Alexa Fluor™ 594 reacts with non-protonated primary amines on the

protein surface. This reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to

ensure that the target amine groups are sufficiently deprotonated and reactive while minimizing

hydrolysis of the NHS ester in the aqueous buffer.
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+

Alexa Fluor™ 594-SE
(Succinimidyl Ester)

Protein-NH-CO-Alexa Fluor™ 594
(Stable Amide Bond)

 pH 8.3-8.5 

NHS
(N-hydroxysuccinimide)
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Caption: Amine-reactive labeling chemistry.

Experimental Protocols
Materials and Reagents

Protein of Interest: Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, MES,

HEPES). If the buffer contains Tris or glycine, it must be exchanged with a suitable labeling
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buffer.

Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3.

Alexa Fluor™ 594 SE: Stored at ≤–20°C, protected from light and moisture.

Anhydrous Dimethylsulfoxide (DMSO): For reconstituting the reactive dye.

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

equilibrated with a suitable storage buffer.

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with a preservative like sodium

azide (2 mM final concentration).

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Lysine.

Experimental Workflow Diagram
The overall process involves preparing the reagents, running the conjugation reaction, and

purifying the final product.
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1. Preparation

2. Labeling Reaction

3. Purification & Analysis

4. Storage

Prepare Protein
(2-10 mg/mL in amine-free buffer)

Combine Protein and Dye
(Target Molar Ratio: 5-15)

Prepare Dye Stock
(AF594-SE in anhydrous DMSO)

Prepare Labeling Buffer
(0.1 M Sodium Bicarbonate, pH 8.3)

Incubate for 1 hour
(Room Temperature, Protected from Light)

Purify Conjugate
(Size-Exclusion Chromatography)

Collect Labeled Protein Fraction

Measure Absorbance
(A280 and A590)

Calculate Degree of Labeling (DOL)

Store Conjugate
(4°C short-term, -20°C long-term)

Click to download full resolution via product page

Caption: Protein labeling and purification workflow.
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Detailed Labeling Protocol
Step 3.1: Prepare Protein Solution

Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. Common

buffers like Tris or glycine must be removed via dialysis or buffer exchange against PBS.

For the labeling reaction, adjust the buffer to pH 8.3 by adding 1/10th volume of 1 M sodium

bicarbonate.

Step 3.2: Prepare Dye Stock Solution

Allow the vial of Alexa Fluor™ 594 SE to equilibrate to room temperature before opening to

prevent moisture condensation.

Add anhydrous DMSO to the vial to create a 10 mg/mL or ~10-20 mM stock solution. Vortex

briefly to fully dissolve the dye. This solution should be used promptly as the reactive ester is

susceptible to hydrolysis.

Step 3.3: Labeling Reaction

Calculate the required volume of the dye stock solution. The optimal molar ratio of dye-to-

protein can vary, but a starting point of 10:1 to 15:1 is recommended for antibodies. This ratio

often needs to be optimized for different proteins.

While gently stirring the protein solution, slowly add the calculated amount of dye stock

solution.

Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3.4: Purification of the Conjugate

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it

with PBS, pH 7.2.

Load the reaction mixture onto the column. The labeled protein will elute first as a colored

band, while the smaller, unbound dye molecules will be retained longer and elute later.
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Collect the first colored fraction, which contains the purified protein-dye conjugate.

Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

protein molecule. It is a critical parameter, as under-labeling results in a weak signal, while

over-labeling can lead to protein precipitation and fluorescence quenching. For most

antibodies, a DOL between 2 and 6 is optimal.

Step 4.1: Measure Absorbance

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm

(A₅₉₀) using a spectrophotometer.

If the absorbance is greater than 2.0, dilute the sample with buffer and account for the

dilution factor in the calculations.

Step 4.2: Calculate DOL A correction factor (CF) is needed because the dye also absorbs light

at 280 nm. For Alexa Fluor™ 594, the CF is approximately 0.47 (A₂₈₀/A₅₉₀ of the free dye).

Calculate the Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ – (A₅₉₀ × CF)] / ε_protein

Where ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., for IgG,

ε ≈ 210,000 M⁻¹cm⁻¹).

Calculate the Dye Concentration (M): Dye Conc. (M) = A₅₉₀ / ε_dye

Where ε_dye for Alexa Fluor™ 594 is ~90,000 M⁻¹cm⁻¹.

Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein

Concentration (M)

Storage and Handling
Store the labeled protein conjugate in a light-protected container at 4°C for short-term storage

(up to several months). For long-term storage, add a cryoprotectant like glycerol or a stabilizing

protein such as BSA (if compatible with the downstream application) and store in aliquots at

-20°C or -80°C to avoid repeated freeze-thaw cycles.
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Troubleshooting
Issue Possible Cause Suggested Solution

Low DOL

- Amine-containing buffer (Tris,

glycine) interfered with the

reaction. - Protein

concentration was too low. -

Dye was hydrolyzed before

use.

- Perform buffer exchange into

an amine-free buffer. -

Concentrate the protein to >2

mg/mL. - Prepare fresh dye

stock solution immediately

before use.

High DOL / Precipitation

- Dye-to-protein molar ratio

was too high. - Labeled protein

became hydrophobic and

aggregated.

- Reduce the molar ratio of dye

to protein in the reaction. -

Ensure gentle mixing; avoid

harsh vortexing.

No Labeled Protein Recovered

- Protein precipitated and was

lost during purification. -

Protein did not bind to the

purification column as

expected.

- Check for precipitate in the

reaction vial. - Ensure the

correct type of purification

column (size-exclusion) is

used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11927528#how-to-label-proteins-with-tfax-594-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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